2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15041176
Molecular Formula: C19H23N5O
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N5O |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C19H23N5O/c1-11(2)5-7-14-10-17(25)23-19(21-14)24-18-20-13(4)15-9-12(3)6-8-16(15)22-18/h6,8-11H,5,7H2,1-4H3,(H2,20,21,22,23,24,25) |
| Standard InChI Key | SBEOHNLIWLRPGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CCC(C)C)C |
Introduction
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds, specifically quinazolines and pyrimidines. It is characterized by a quinazoline moiety linked to a pyrimidine structure, which is common among bioactive molecules. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas.
Synthesis Methods
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. These methods often require the combination of specific precursors containing both quinazoline and pyrimidine structures. The synthesis process demands careful control of reaction conditions to achieve high yields and purity of the final product.
Biological Activities
Quinazoline derivatives, including 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one, are recognized for their significant biological activities. These include anticancer, antimicrobial, and anti-inflammatory properties. Preliminary studies suggest that this compound exhibits promising activity against various cancer cell lines, potentially through the inhibition of specific kinases or enzymes involved in cell proliferation and survival.
| Biological Activity | Potential Mechanism |
|---|---|
| Anticancer | Inhibition of kinases or enzymes |
| Antimicrobial | Interference with microbial metabolism |
| Anti-inflammatory | Modulation of inflammatory pathways |
Research Findings and Future Directions
Research on 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. Interaction studies involving this compound often employ techniques such as molecular docking and binding affinity assays to explore its potential therapeutic applications.
Future research directions may include further structure optimization to enhance its biological activity and bioavailability. Additionally, in-depth studies on its mechanism of action and potential side effects will be crucial for advancing its development as a therapeutic agent.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(6-Methylquinazolin-2-yl)aniline | Quinazoline core with aniline substitution | Anticancer |
| 2-Amino-4-(3-methylbutyl)pyrimidine | Pyrimidine core with amino group | Antimicrobial |
| 6-(4-Methoxyphenyl)-2(1H)-quinazolinone | Quinazoline with methoxy substitution | Anti-inflammatory |
The unique combination of quinazoline and pyrimidinone structures in 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one, along with its branched alkyl chain, may enhance its solubility and bioavailability compared to other similar compounds.
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